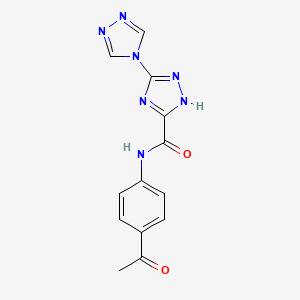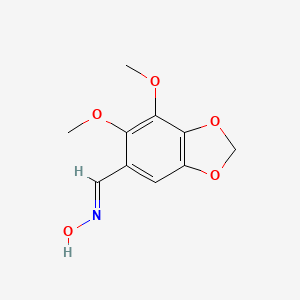![molecular formula C17H22N2O3 B11482743 7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-[1]benzofuro[2,3-c]azepin-1-one CAS No. 384362-66-7](/img/structure/B11482743.png)
7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-[1]benzofuro[2,3-c]azepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one is a complex organic compound with a unique structure that combines elements of benzofuran and azepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the benzofuroazepine core, followed by functionalization to introduce the hydroxy and piperidino groups.
Cyclization: The initial step involves the formation of the benzofuroazepine core through a cyclization reaction. This can be achieved using a variety of cyclization agents and conditions, such as acid or base catalysis.
Functionalization: After cyclization, the introduction of the hydroxy group at the 7-position and the piperidino group at the 10a-position can be accomplished through selective functionalization reactions. These steps may involve the use of reagents such as hydroxylating agents and piperidine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the azepine ring or the benzofuran moiety.
Substitution: The piperidino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the azepine ring can produce a more saturated derivative.
Scientific Research Applications
7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-1
Medicinal Chemistry: This compound can be explored for its potential pharmacological properties, such as its ability to interact with specific biological targets.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.
Biological Studies: The compound can be used in studies to investigate its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: Its unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dibromo-7-hydroxy-10a-(1-piperidinyl)-2,3,4,5,5a,10a-hexahydro-1H- 1benzofuro[2,3-c]azepin-1-one
- 2,3,4,5,5a,10a-Hexahydro-7-hydroxy-10a-1-piperidinyl-1H-benzofuro[2,3-c]azepin-1-one
Uniqueness
The uniqueness of 7-hydroxy-10a-piperidino-2,3,4,5,5a,10a-hexahydro-1H-1benzofuro[2,3-c]azepin-1-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.
Properties
CAS No. |
384362-66-7 |
|---|---|
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
7-hydroxy-10a-piperidin-1-yl-3,4,5,5a-tetrahydro-2H-[1]benzofuro[2,3-c]azepin-1-one |
InChI |
InChI=1S/C17H22N2O3/c20-12-6-7-15-13(11-12)14-5-4-8-18-16(21)17(14,22-15)19-9-2-1-3-10-19/h6-7,11,14,20H,1-5,8-10H2,(H,18,21) |
InChI Key |
OWZTXJOOQNXRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C23C(CCCNC2=O)C4=C(O3)C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2'-amino-1-{[(3-chlorophenyl)carbamoyl]methyl}-3'-cyano-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate](/img/structure/B11482671.png)
![2-(4-methoxyphenyl)-7-propylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11482679.png)
![6-{[4-(1-adamantylcarbonyl)piperazin-1-yl]sulfonyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11482683.png)
![5-(4-Oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-3-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-3-yl)-5-phenylimidazolidine-2,4-dione (non-preferred name)](/img/structure/B11482684.png)
![2-[(5-{[1-(2,4-dichlorobenzyl)-1H-tetrazol-5-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11482710.png)
![N-[4-(3-benzoyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenyl]acetamide](/img/structure/B11482714.png)
![13-(2-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11482717.png)
![N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}benzohydrazide](/img/structure/B11482729.png)

![2-(acetyl{2-[2-(4-methoxyphenyl)-4-[(4-methylphenyl)amino]-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]ethyl}amino)ethyl acetate](/img/structure/B11482735.png)
![Methyl 3-[4-(3-methoxy-3-oxopropoxy)-2-nitrophenoxy]propanoate](/img/structure/B11482747.png)
![N-[1-(2,3-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide](/img/structure/B11482753.png)

![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}-1H-tetrazole](/img/structure/B11482768.png)
